6-Bromoquinolin-2-amine
Overview
Description
6-Bromoquinolin-2-amine is an organic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound includes a benzene ring fused with a pyridine moiety, with a bromine atom at the 6th position and an amino group at the 2nd position . This compound is known for its yellow crystalline form and is soluble in organic solvents .
Mechanism of Action
Mode of Action
The exact mode of action of 6-Bromoquinolin-2-amine is currently unknown due to the lack of specific studies on this compound Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the activity of the target protein or enzyme
Biochemical Analysis
Biochemical Properties
6-Bromoquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor type 1 (mGluR1), a G protein-coupled receptor involved in neural communication and regulation . The interaction of this compound with mGluR1 can inhibit the receptor’s activity, potentially affecting neurotransmitter signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGluR1 can lead to changes in intracellular calcium levels, impacting neural cell communication and memory formation . Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to mGluR1, it inhibits the receptor’s activity, leading to a decrease in phosphoinositide hydrolysis and subsequent reduction in intracellular calcium levels . This inhibition can alter various downstream signaling pathways, affecting cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of mGluR1 activity, affecting neural communication and related processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit mGluR1 activity. At higher doses, it may cause adverse effects, such as neurotoxicity or disruptions in neural communication . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinolin-2-amine can be achieved through various methods. One common approach involves the bromination of quinolin-2-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.
Another method involves the cyclization of 2-amino-3-bromobenzaldehyde with an appropriate reagent to form the quinoline ring system . This process may require the use of strong acids or bases and elevated temperatures to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The amino group at the 2nd position can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-2,6-dione or reduction to form 6-bromo-2-quinolinecarboxamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) in the presence of acetic anhydride (Ac2O) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-aminoquinolin-2-amine derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of this compound.
Oxidation and Reduction: Formation of quinoline-2,6-dione or 6-bromo-2-quinolinecarboxamide.
Scientific Research Applications
6-Bromoquinolin-2-amine has diverse applications in scientific research:
Anticancer Research: The quinoline core of this compound is valuable in developing anticancer agents due to its ability to undergo various chemical modifications.
Antioxidant Development: The compound is used in synthesizing antioxidants that protect cells from oxidative stress.
Anti-Inflammatory Agents: It serves as a precursor in synthesizing anti-inflammatory drugs.
Antimalarial Drugs: Quinoline derivatives, including this compound, are used in developing antimalarial drugs such as chloroquine and mefloquine.
Antimicrobial and Antibacterial Agents: The compound’s structure is beneficial in creating antimicrobial and antibacterial agents.
Anti-SARS-CoV-2 Research: During the COVID-19 pandemic, this compound has been explored for its potential antiviral effects.
Comparison with Similar Compounds
6-Bromoquinolin-2-amine can be compared with other quinoline derivatives:
6-Chloroquinolin-2-amine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
2-Aminoquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
6-Fluoroquinolin-2-amine:
The uniqueness of this compound lies in its bromine atom, which provides distinct reactivity and enables the synthesis of unique derivatives .
Properties
IUPAC Name |
6-bromoquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKICCPQEZRQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457979 | |
Record name | 6-bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791626-58-9 | |
Record name | 6-bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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